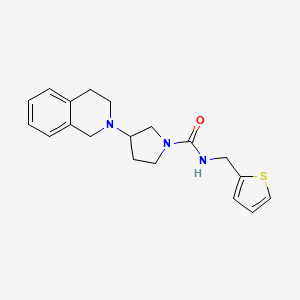

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioisosteric Replacements in Analgesics

- Study Overview: Research by Ukrainets et al. (2016) focused on enhancing analgesic properties through bioisosteric replacements. They synthesized a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that replacing the phenyl ring in N-benzyl analogs with isosteric heterocycles can significantly increase analgesic activity, particularly with 3-pyridine derivatives (Ukrainets, Mospanova, & Davidenko, 2016).

Antipsychotic Agent Development

- Study Overview: A study by Norman et al. (1996) synthesized heterocyclic analogues of 1192U90 and evaluated them as potential antipsychotic agents. They discovered that certain derivatives, including thiophene-carboxamides, exhibited potent in vivo activities and were less likely to cause extrapyramidal side effects, which are common in conventional antipsychotics (Norman, Navas, Thompson, & Rigdon, 1996).

Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives

- Study Overview: Zaki et al. (2017) developed a method for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. They also created substituted pyrimidinone compounds, which are important for investigating future pharmacological activities. This research contributes to the development of new molecules with potential therapeutic applications (Zaki, Radwan, & El-Dean, 2017).

C-H Functionalization in Organic Synthesis

- Study Overview: Zhu and Seidel (2016) presented a novel variant of the Ugi reaction involving pyrrolidine and 1,2,3,4-tetrahydroisoquinoline. This method, featuring redox-neutral α-amidation with concurrent N-alkylation, is significant for organic synthesis, offering new pathways for creating complex molecules (Zhu & Seidel, 2016).

Luminescent Metalated Ir(III) Complexes

- Study Overview: Research by Shakirova et al. (2018) explored the synthesis of Ir(III) luminescent complexes using novel diimine ligands containing aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline systems. These complexes exhibit varying phosphorescence characteristics in different solvents, useful for optical applications (Shakirova, Tomashenko, Galenko, Khlebnikov, Hirva, Starova, Su, Chou, & Tunik, 2018).

Antitumor Activity in Isoquinoline Derivatives

- Study Overview: Liu et al. (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity against L1210 leukemia in mice. Certain derivatives showed significant activity, providing insights into the design of new antitumor agents (Liu, Lin, Penketh, & Sartorelli, 1995).

Platelet Antiaggregating Activities

- Study Overview: Ranise et al. (1991) synthesized N-acyl-N-phenyl-1-pyrrolidine- and other derivatives, exhibiting platelet antiaggregating activity. These compounds, particularly the phenothiazine acylthioureas, showed promise in comparison to acetylsalicylic acid, with potential for further pharmacological applications (Ranise, Bondavalli, Bruno, Schenone, Losasso, Costantino, Cenicola, Donnoli, & Marmo, 1991).

Prospective Biologically Active Derivatives

- Study Overview: Abdel-latif et al. (2011) conducted a study focusing on the synthesis of isoindoloquinazoline, pyrimidine, and thiazine derivatives. These compounds, derived from 2-amino-N-arylbenzamidine and related compounds, hold promise for future biological activity studies (Abdel-latif, El-Shaieb, & El-Deen, 2011).

Propriétés

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c23-19(20-12-18-6-3-11-24-18)22-10-8-17(14-22)21-9-7-15-4-1-2-5-16(15)13-21/h1-6,11,17H,7-10,12-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSRKHBGSJUHGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)